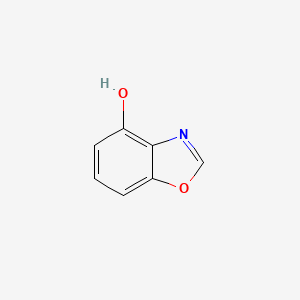

Benzooxazol-4-ol

Descripción general

Descripción

Benzooxazol-4-ol is a chemical compound that is part of a broader class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Benzoxazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of various catalysts to form the heterocyclic ring structure. For example, the synthesis of 2,6-diethyl-4,8-diarylbenzo[1,2-d:4,5-d']bis(oxazoles) involves a Lewis acid-catalyzed orthoester cyclization followed by a Suzuki or Stille cross-coupling with various arenes . Another method for synthesizing benzimidazole derivatives, which are structurally related to benzoxazoles, is the one-pot reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines . These methods highlight the versatility and adaptability of synthetic strategies for creating benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions. For instance, the crystal structures of certain benzoxazole and benzothiadiazole-based molecules show significant short-range interactions such as π···π, CH···π, and hydrogen bonding, which influence their crystal packing and orientation . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in a variety of chemical reactions, often facilitated by their reactive sites. For example, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from 2-(benzoimidazol-1-yl)aniline substrates through an I2-mediated direct sp3 C–H amination reaction, showcasing the potential for functionalization at specific positions on the benzoxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and the nature of substituents attached to the core ring system. For instance, the optical and electronic properties of aryl-substituted benzobisoxazoles can be altered by structural modifications, which can affect the HOMO, LUMO, and band gap energies . Additionally, the thermal stability and solubility of benzoxazole derivatives in common organic solvents are important for their application in fields such as flexible electronics .

Aplicaciones Científicas De Investigación

1. Anticancer Activity

- Summary of Application: Benzoxazole and its derivatives have shown potent anticancer activity. Many novel compounds with benzoxazole as their backbone have been designed and developed, and their anticancer activity has been checked .

- Methods of Application: Various heterocyclic moieties are attached to benzoxazole to synthesize new compounds. These compounds are then tested for anticancer activity against various human cancer cell lines .

- Results: Compounds with benzoxazole backbone have shown very active anticancer activity. For example, compound 4 {2,2,2} has been identified to have potent cytotoxic effect against cancer cell lines: HeLa, SKBr3, and HepG2 .

2. Antibacterial and Antifungal Activity

- Summary of Application: Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities .

- Methods of Application: The synthesized benzoxazole compounds are screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) is noted .

- Results: Some compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

1. Anticancer Activity

- Summary of Application: Benzoxazole and its derivatives have shown potent anticancer activity. Many novel compounds with benzoxazole as their backbone have been designed and developed, and their anticancer activity has been checked .

- Methods of Application: Various heterocyclic moieties are attached to benzoxazole to synthesize new compounds. These compounds are then tested for anticancer activity against various human cancer cell lines .

- Results: Compounds with benzoxazole backbone have shown very active anticancer activity. For example, compound 4 {2,2,2} has been identified to have potent cytotoxic effect against cancer cell lines: HeLa, SKBr3, and HepG2 .

2. Antibacterial and Antifungal Activity

- Summary of Application: Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities .

- Methods of Application: The synthesized benzoxazole compounds are screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) is noted .

- Results: Some compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

3. Agrochemical Applications

- Summary of Application: Benzoxazoles have been used in the discovery of new agrochemicals .

- Methods of Application: The application of benzoxazoles and benzothiazoles in discovering new agrochemicals has been systematically reviewed .

- Results: The active compounds have shown antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .

4. Diabetes and Cardiovascular Disorders

- Summary of Application: Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities in diseases such as diabetes and cardiovascular disorders .

- Methods of Application: The synthesized benzoxazole compounds are screened for their in vitro activity against key biological targets implicated in these diseases .

- Results: Some benzoxazole derivatives have shown promising bioactivities in the treatment of diabetes and cardiovascular disorders .

5. Optical Brighteners in Laundry Detergents

- Summary of Application: Benzoxazole derivatives are of interest for optical brighteners in laundry detergents .

- Methods of Application: Benzoxazole derivatives are used in the formulation of laundry detergents to enhance the appearance of fabrics .

- Results: The use of benzoxazole derivatives as optical brighteners has improved the performance of laundry detergents .

6. Metal Ion Chelating Properties

- Summary of Application: Benzoxazoles have excellent metal ion chelating properties .

- Methods of Application: Transition metal complexes of benzoxazole derivatives have been employed in the synthesis of metal catalysts .

- Results: These metal catalysts have shown luminescence properties in the solid state .

Safety And Hazards

Propiedades

IUPAC Name |

1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPBXGHGXFKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547593 | |

| Record name | 1,3-Benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzooxazol-4-ol | |

CAS RN |

89590-22-7 | |

| Record name | 1,3-Benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)